molecular formula C10H9N3O B13297991 2-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

2-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13297991
M. Wt: 187.20 g/mol
InChI Key: FOCXPEDBMMQRPH-UHFFFAOYSA-N
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Description

2-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde typically involves the reaction of 3-methyl-1H-pyrazole with pyridine-3-carbaldehyde under specific conditions. One common method involves the use of a catalyst such as Rhodium (III) to facilitate the C-H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This method provides a straightforward way to achieve the desired product in moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrazole or pyridine derivatives.

Scientific Research Applications

2-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The pyrazole and pyridine rings allow it to bind to various enzymes and receptors, influencing their activity. This binding can modulate biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is unique due to the presence of both pyrazole and pyridine rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

2-(3-methylpyrazol-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H9N3O/c1-8-4-6-13(12-8)10-9(7-14)3-2-5-11-10/h2-7H,1H3

InChI Key

FOCXPEDBMMQRPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=C(C=CC=N2)C=O

Origin of Product

United States

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